molecular formula C11H18N2O B1489062 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol CAS No. 1466206-43-8

1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol

Cat. No.: B1489062
CAS No.: 1466206-43-8
M. Wt: 194.27 g/mol
InChI Key: QAGVMGFRMOLGHG-UHFFFAOYSA-N
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Description

1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol is a useful research compound. Its molecular formula is C11H18N2O and its molecular weight is 194.27 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as catecholase, which is involved in the oxidation of catechol to quinone . The interaction with catecholase suggests that this compound can act as a ligand, influencing the enzyme’s activity and potentially altering the reaction rate.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the concentration of malondialdehyde (MDA), a marker of oxidative stress, in a dose-dependent manner . This indicates that this compound can modulate oxidative stress levels within cells, impacting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been found to form complexes with metal ions such as copper(II), which enhances its catalytic activity in oxidation reactions . The binding of this compound to metal ions can lead to enzyme activation or inhibition, depending on the specific context of the reaction.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been investigated in laboratory settings. Studies have shown that the compound remains stable under certain conditions, but its activity can diminish over time if not stored properly . Long-term effects on cellular function have also been observed, with changes in absorbance indicating alterations in the compound’s activity over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Higher doses have been associated with increased oxidative stress, as indicated by elevated MDA levels . Excessive doses can lead to toxic effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to influence the activity of enzymes involved in oxidative stress responses, such as catecholase . These interactions can affect metabolic flux and the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound’s localization and accumulation can impact its overall activity and function within the biological system .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles, affecting its interactions with other biomolecules and its overall function .

Properties

IUPAC Name

1-[(3,5-dimethylpyrazol-1-yl)methyl]cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-9-7-10(2)13(12-9)8-11(14)5-3-4-6-11/h7,14H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGVMGFRMOLGHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2(CCCC2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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